1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H9N3O2S |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-7-8(11(16)17)6-13-15(7)12-14-9-4-2-3-5-10(9)18-12/h2-6H,1H3,(H,16,17) |
InChI Key |
RJAMSTZQPZIKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method is the reaction of 2-aminobenzenethiol with α-haloketones to form benzothiazole derivatives. This is followed by the cyclization of the benzothiazole derivative with hydrazine and subsequent reaction with acylating agents to introduce the carboxylic acid group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit notable antimicrobial properties. A study demonstrated that compounds with the benzothiazole moiety showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing antibacterial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. A review highlighted that benzothiazole derivatives demonstrate cytotoxic effects against cancer cell lines, particularly those related to prostate cancer. The mechanism of action often involves the modulation of androgen receptors, making it a candidate for treating androgen-dependent cancers .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, certain benzothiazole derivatives were evaluated for their ability to inhibit inflammatory mediators in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzothiazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In a study focusing on prostate cancer treatment, compounds similar to 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid were shown to selectively inhibit androgen receptor activity. This selectivity highlights their potential as tissue-selective androgen receptor modulators (SARMs), which are crucial in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity . Molecular docking studies and in vitro assays are often used to elucidate these interactions.
Comparison with Similar Compounds
Research Findings and Limitations
While direct studies on this compound are scarce in the provided evidence, inferences are drawn from:
Heterocyclic Chemistry : Benzo[d]thiazole and pyrazole hybrids are frequently studied for drug design, with ResearchGate and SCImago platforms highlighting their prevalence in recent papers .
Acid-Base Interactions : The compound’s acidity aligns with principles of acid-base reactivity critical in drug formulation (e.g., antacid mechanisms) .
Gaps in Evidence :
- No explicit pharmacokinetic or toxicity data were found in the provided materials.
- Comparative efficacy against diseases (e.g., infections) requires experimental validation.
Biological Activity
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (C12H9N3O2S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a benzo[d]thiazole moiety fused with a pyrazole ring, which is crucial for its biological activity. The molecular formula is C12H9N3O2S, and it has a molecular weight of 253.28 g/mol .
Antimicrobial Activity
Research indicates that 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antioxidant Properties
The compound has demonstrated notable antioxidant activity. In assays such as the DPPH radical scavenging test, it exhibited a significant ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vivo studies have reported that this compound can reduce inflammation in models of acute paw edema induced by carrageenan. The observed anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators, positioning it as a candidate for treating inflammatory disorders .
Anticancer Potential
Preliminary studies suggest that 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which could be linked to its ability to modulate signaling pathways involved in cell survival and proliferation .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : It may inhibit enzymes involved in bacterial metabolism or inflammatory processes.
- Modulation of Signaling Pathways : The compound could affect pathways such as NF-kB and MAPK, leading to reduced inflammation and cell survival in cancer cells.
- Radical Scavenging : Its structure allows for effective donation of electrons to free radicals, thereby neutralizing them.
Q & A
Q. What are the established synthetic routes for 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives are often synthesized via cyclocondensation of ethyl acetoacetate with reagents like phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis to yield the carboxylic acid moiety . A multi-step approach may include:
- Step 1 : Formation of the pyrazole ring using ethyl acetoacetate, DMF-DMA, and arylhydrazines under reflux conditions.
- Step 2 : Introduction of the benzothiazole group via Suzuki coupling or nucleophilic substitution.
- Step 3 : Hydrolysis of the ester intermediate (e.g., using NaOH or LiOH) to obtain the carboxylic acid . Key intermediates include ethyl 5-methyl-1H-pyrazole-4-carboxylate and benzothiazole-substituted pyrazole esters.
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and ring connectivity. For example, the methyl group at position 5 of the pyrazole ring typically appears as a singlet at δ ~2.3 ppm in H NMR .
- IR Spectroscopy : Carboxylic acid C=O stretches are observed at ~1700 cm, while benzothiazole C=N vibrations appear near 1600 cm .
- HPLC and TLC : These monitor reaction progress and purity. Reverse-phase HPLC with a C18 column (e.g., acetonitrile/water mobile phase) is recommended for final compound validation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the compound’s structural similarity to known inhibitors .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures favor hydrolysis .
- Catalysts : Pd(PPh) for Suzuki coupling of benzothiazole moieties, with yields >80% reported under inert atmospheres .
- Temperature control : Cyclocondensation at 80–100°C minimizes side products; hydrolysis at 50–60°C avoids decarboxylation . Example optimization data from analogous compounds:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, 12h | 78 | 95 | |
| NaOH/EtOH, 60°C, 4h | 85 | 98 |
Q. What computational strategies predict the compound’s reactivity and target interactions?
- DFT Calculations : Used to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites. For example, the carboxylic acid group often acts as a hydrogen-bond donor in docking studies .
- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., COX-2). The benzothiazole moiety may bind hydrophobic pockets, while the pyrazole ring participates in π-π stacking .
- MD Simulations : Assess binding stability over time; RMSD values <2 Å indicate stable complexes .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).
- Structural analogs : Compare activity of the target compound with derivatives (e.g., methyl ester vs. carboxylic acid) to isolate functional group effects .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
Methodological Notes
- Synthetic Challenges : Trace impurities from incomplete cyclocondensation can skew bioactivity results. Use preparative HPLC for purification .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail to enable cross-study validation .
- Safety : Handle benzothiazole intermediates in fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
